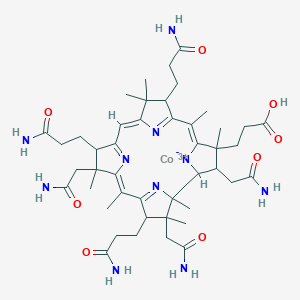![molecular formula C18H12FNO5S B227455 (4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)
(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as FDPAC and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of FDPAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. FDPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FDPAC has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
FDPAC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. FDPAC has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.
实验室实验的优点和局限性
FDPAC has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. FDPAC has also been extensively studied, which means that there is a significant amount of data available on its properties and potential therapeutic uses. However, FDPAC also has some limitations for use in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its mechanism of action and potential side effects.
未来方向
There are several future directions for research on FDPAC. One area of research is the development of FDPAC analogs with improved therapeutic properties. Another area of research is the investigation of FDPAC as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of FDPAC and its potential side effects.
合成方法
The synthesis of FDPAC involves the reaction of 4-fluorobenzaldehyde with thiourea in the presence of acetic acid to form 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-1,3-thiazole. This intermediate is then reacted with 4-(bromomethyl)phenol in the presence of potassium carbonate to form FDPAC.
科学研究应用
FDPAC has been extensively researched for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. FDPAC has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory conditions.
属性
产品名称 |
(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid |
|---|---|
分子式 |
C18H12FNO5S |
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-[4-[(Z)-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H12FNO5S/c19-12-3-5-13(6-4-12)20-17(23)15(26-18(20)24)9-11-1-7-14(8-2-11)25-10-16(21)22/h1-9H,10H2,(H,21,22)/b15-9- |
InChI 键 |
XJJTWSHVADOZAF-DHDCSXOGSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)OCC(=O)O |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)OCC(=O)O |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)

![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)
